4-Dodecylbenzenesulfonic acid

Overview

Description

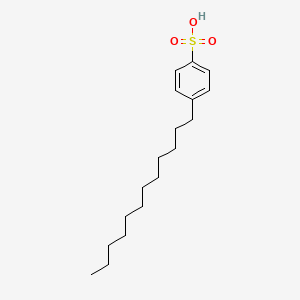

4-Dodecylbenzenesulfonic acid (DBSA) is a Brønsted acid-surfactant with a long alkyl chain, which has been widely used as a catalyst in various organic syntheses. Its surfactant properties, combined with acidic functionality, make it an attractive catalyst for reactions in aqueous media and under solvent-free conditions, offering environmental benefits and operational simplicity .

Synthesis Analysis

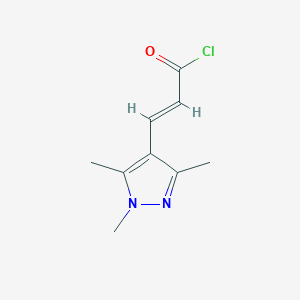

DBSA has been utilized in the synthesis of a variety of organic compounds. For instance, it catalyzed the formation of 3,3-arylidene bis(4-hydroxycoumarins) in water under microwave irradiation, providing a green and efficient method for compound synthesis . Similarly, DBSA facilitated the synthesis of amidinohydrazone compounds in aqueous media under ultrasound irradiation, yielding high product percentages within short reaction times . Moreover, it has been employed in the Biginelli reaction to produce 3,4-dihydropyrimidinone derivatives both in water and under solvent-free conditions, with the latter method significantly reducing reaction times .

Molecular Structure Analysis

The molecular structure of DBSA, with its hydrophobic dodecylbenzene moiety and a hydrophilic sulfonic acid group, allows it to act as a surfactant. This dual nature is advantageous in reactions where it can improve the solubility of organic compounds in water and promote the formation of micelles, which can encapsulate reactants and facilitate reactions .

Chemical Reactions Analysis

DBSA has been shown to be a versatile catalyst in various chemical reactions. It has been used in the synthesis of substituted quinolines and 1-amidoalkyl-2-naphthol derivatives, where its magnetically retrievable form supported on magnetite nanoparticles allowed for easy recovery and reuse of the catalyst . Additionally, it catalyzed the synthesis of 4-aryl-7-benzylidene-hexahydro-2H-cyclopenta[d]pyrimidin-2-ones/thiones under solvent-free conditions, demonstrating its utility in promoting cross-aldol condensation and subsequent Michael addition .

Physical and Chemical Properties Analysis

The physical and chemical properties of DBSA make it particularly suitable for biodiesel production, where it catalyzes the transesterification of triglycerides and methanol. Its hydrophobic tail allows for a higher transesterification rate compared to other acid catalysts, achieving conversions higher than 95% under mild reaction conditions . The spectroelectrochemistry and preresonance Raman spectroscopy of polyaniline-dodecylbenzenesulfonic acid colloidal dispersions have also been studied, revealing insights into the polymerization process and the stability of the resulting colloids .

Scientific Research Applications

1. Application in Advanced Manufacturing Technology

- Summary of the Application: DBSA is used as a surfactant in a graphite-based dielectric in powder mixed electric discharge machining (micro-EDM). This method improves both the process performance and surface finishing of the workpiece .

- Methods of Application: The concentration of the powder and the surfactant in the dielectric fluid on micro-EDM drilling performance was studied. Titanium alloy was used as workpiece material, hydrocarbon oil as dielectric, graphite as powder, and DBSA as surfactant .

- Results or Outcomes: Graphite content positively affected both material removal rate and tool wear ratio; a larger spark gap was observed as well. The use of surfactant is required for mix stability, but increasing its percentage generally reduces the effects of graphite and increases data dispersion .

2. Application in Organic Synthesis

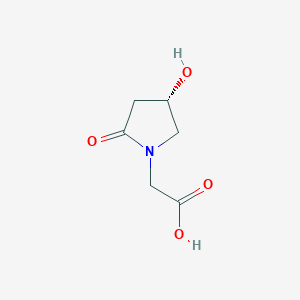

- Summary of the Application: DBSA is used to promote solvent-free diversity-oriented synthesis of primary carbamates, S-thiocarbamates, and ureas .

- Methods of Application: A simple and highly efficient solvent-free method for the conversion of alcohols, phenols, thiols, and amines to primary carbamates, S-thiocarbamates, and ureas in the presence of DBSA as a cheap and green Brønsted acid reagent has been described .

- Results or Outcomes: All products were obtained in good to excellent yields and characterized using FT-IR, 1H- and 13C-NMR, MS, and CHNS techniques .

3. Application in Nanotechnology

- Summary of the Application: DBSA is used as a stabilizer in the preparation of colloidal CdS .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results or Outcomes: The specific results or outcomes are not detailed in the source .

4. Application in Green Chemistry

- Summary of the Application: DBSA is used as a catalyst for the esterification of fatty acids (oleic acids) to produce biodiesel .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results or Outcomes: The specific results or outcomes are not detailed in the source .

5. Application in Pharmaceutical Chemistry

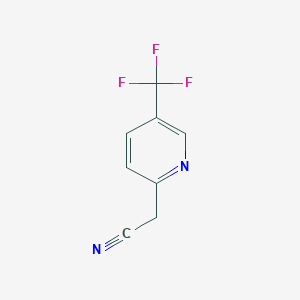

- Summary of the Application: DBSA is used as a Bronsted acid catalyst for the green synthesis of quinoxaline derivatives which are used in a variety of pharmacological profiles .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results or Outcomes: The specific results or outcomes are not detailed in the source .

6. Application in Material Science

- Summary of the Application: DBSA is used as a solvent for the synthesis of 2-(1,5-diaryl-1,4-pentadien-3-ylidene)-hydrazinecarboximidamide hydrochlorides and in situ coating of rutile nanoparticles .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results or Outcomes: The specific results or outcomes are not detailed in the source .

7. Application in Solvent Synthesis

- Summary of the Application: DBSA is used as a solvent for the synthesis of 2-(1,5-diaryl-1,4-pentadien-3-ylidene)-hydrazinecarboximidamide hydrochlorides .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results or Outcomes: The specific results or outcomes are not detailed in the source .

8. Application in Nanoparticle Coating

Safety And Hazards

properties

IUPAC Name |

4-dodecylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3S/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21/h13-16H,2-12H2,1H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWXICGTUELOLSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8050443 | |

| Record name | 4-Dodecylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8050443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Dodecylbenzenesulfonic acid | |

CAS RN |

121-65-3 | |

| Record name | 4-Dodecylbenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Dodecylbenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4-dodecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Dodecylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8050443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-dodecylbenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.082 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-DODECYLBENZENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OC21S23N1O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

-amino]acetic acid](/img/structure/B1328821.png)

-amino]acetic acid](/img/structure/B1328822.png)

amino]-acetic acid](/img/structure/B1328824.png)

![[[2-(4-Methyl-1,4-diazepan-1-yl)-2-oxoethyl]-(phenyl)amino]acetic acid](/img/structure/B1328825.png)

![3-[(3-Bromobenzyl)oxy]benzoic acid](/img/structure/B1328839.png)

![2-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1328840.png)

![3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1328841.png)

![1-{3-[(3-Nitropyridin-2-yl)oxy]phenyl}ethanone](/img/structure/B1328855.png)

![2-Methyl-N-[6-(1H-pyrazol-1-yl)pyridin-3-yl]propanamide](/img/structure/B1328856.png)

![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbaldehyde](/img/structure/B1328866.png)